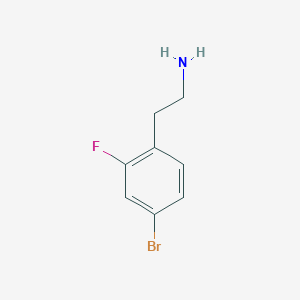

2-(4-Bromo-2-fluorophenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHWJCUUMKYSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325163-35-7 | |

| Record name | 2-(4-bromo-2-fluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 2-(4-Bromo-2-fluorophenyl)ethanamine for medicinal chemistry

The following technical guide is structured as a high-level medicinal chemistry whitepaper. It synthesizes physicochemical analysis, synthetic utility, and experimental methodologies into a cohesive narrative designed for drug discovery professionals.

A Privileged Scaffold for Divergent Library Synthesis and DMPK Optimization

Executive Summary

In the landscape of modern drug discovery, 2-(4-Bromo-2-fluorophenyl)ethanamine (CAS: 1216905-47-5, HCl salt) represents a high-value "dual-function" scaffold.[1] It combines the privileged pharmacophore of the phenethylamine backbone—ubiquitous in GPCR and transporter ligands—with strategic halogenation designed for late-stage diversification and metabolic robustness.

This guide analyzes the compound’s utility as a divergent intermediate . The para-bromine serves as a chemoselective handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-fluorine atom modulates pKa, lipophilicity, and metabolic stability, effectively blocking oxidative clearance at the electron-rich C2 position.

Physicochemical Profile & Structural Logic

Understanding the interplay between the halogen substituents and the ethylamine tail is critical for rational design.

Quantitative Data Summary

| Property | Value (Predicted/Exp) | Medicinal Chemistry Significance |

| Molecular Formula | C₈H₉BrFN (Free Base) | MW: 218.07 g/mol |

| LogP (Octanol/Water) | 2.3 – 2.6 | Moderate lipophilicity; suitable for CNS penetration if required. |

| pKa (Basic Amine) | ~9.2 – 9.4 | Slightly lower than unsubstituted phenethylamine (~9.8) due to the electron-withdrawing inductive effect (-I) of the ortho-F and para-Br. |

| TPSA | 26.02 Ų | Excellent membrane permeability profile. |

| H-Bond Donors/Acceptors | 2 / 1 | Classic amine profile; F acts as a weak acceptor. |

The "Fluorine Effect" (Ortho-Substitution)

The strategic placement of fluorine at the C2 position is not merely for decoration; it serves three specific mechanistic functions:

-

Metabolic Blockade: The C2 position in phenethylamines is a common "soft spot" for CYP450-mediated aromatic hydroxylation. Fluorine substitution effectively blocks this metabolic route due to the strength of the C-F bond (approx. 116 kcal/mol).

-

Conformational Bias: The ortho-fluorine can engage in intramolecular electrostatic interactions with the ethylamine side chain (gauche effect), potentially pre-organizing the molecule for receptor binding.

-

pKa Modulation: The electron-withdrawing nature of fluorine reduces the pKa of the primary amine, potentially reducing lysosomal trapping compared to non-fluorinated analogs.

Synthetic Utility: The Divergent Handle

The para-bromine atom transforms this molecule from a simple building block into a branching point for library synthesis. It allows the ethylamine core to be installed first, followed by elaboration of the aromatic system.

Chemo-Divergent Workflow

The following diagram illustrates the chemical space accessible from this single scaffold.

Figure 1: Chemo-divergent synthesis map. Red arrows indicate reactions utilizing the aryl bromide handle; Green arrows indicate functionalization of the primary amine.

Experimental Protocols

The following protocols are designed for high reliability and scalability . They address the specific challenge of preserving the aryl bromide during the synthesis of the amine.

Synthesis of this compound (The "Henry-Borane" Route)

Rationale: Direct reduction of nitrostyrenes using LiAlH₄ can sometimes lead to debromination (loss of the Ar-Br handle). The use of Borane-THF (BH₃·THF) is chemoselective, reducing the nitro/alkene groups while leaving the aryl bromide intact.

Step 1: Henry Reaction (Condensation)

-

Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 equiv), Nitromethane (5.0 equiv), Ammonium Acetate (0.5 equiv).

-

Procedure: Dissolve aldehyde in nitromethane (solvent/reactant). Add ammonium acetate. Reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

-

Workup: Cool to RT. Remove excess nitromethane in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Product: (E)-4-Bromo-2-fluoro-β-nitrostyrene (Yellow solid).

Step 2: Chemoselective Reduction

-

Reagents: Nitrostyrene intermediate (1.0 equiv), Borane-THF complex (1.0 M in THF, 4.0 equiv).

-

Procedure:

-

Place nitrostyrene in a flame-dried flask under Argon. Dissolve in anhydrous THF.

-

Cool to 0°C. Add BH₃·THF dropwise (exothermic).

-

Allow to warm to RT, then reflux for 12 hours.

-

Quench (Critical): Cool to 0°C. Carefully add MeOH (gas evolution). Then add 1N HCl and reflux for 1 hour (to break the boron-amine complex).

-

-

Isolation: Basify aqueous layer to pH >12 with NaOH. Extract with DCM (3x). Dry organic layer (Na₂SO₄) and concentrate.

-

Purification: Conversion to HCl salt is recommended for stability. Dissolve free base in Et₂O, add 2M HCl in Et₂O. Filter the white precipitate.

General Protocol: Suzuki-Miyaura Coupling on the Scaffold

Rationale: This protocol uses a catalyst system (Pd(dppf)Cl₂) that is robust and minimizes protodehalogenation.

-

Setup: Charge a microwave vial with this compound (protected as N-Boc or free base if conditions allow), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

-

Solvent: Dioxane:Water (4:1). Degas with Argon for 10 mins.

-

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

-

Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).

-

Workup: Filter through Celite. Dilute with EtOAc, wash with water. Purify via flash chromatography.

Safety & Handling (E-E-A-T)

-

Corrosivity: As a primary amine, the free base is corrosive to skin and eyes. Handle with gloves and eye protection.

-

Salt Formation: The free base absorbs CO₂ from air (carbamate formation). Store as the Hydrochloride (HCl) or Fumarate salt for long-term stability.

-

Incompatibility: Avoid contact with strong oxidizers. The aryl bromide is sensitive to organolithium reagents (Lithium-Halogen exchange will occur rapidly).

References

-

PubChem. Compound Summary: (4-Bromo-2-fluorophenyl)methanamine (Analogous Structure Data).[2] Available at: [Link]

-

Organic Syntheses. Synthesis of N-Acetyl Enamides via Reductive Acetylation (Methodology Reference). Org.[3][4] Synth. 2016, 93, 327-341. Available at: [Link]

-

Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 24, 9417–9456. (Mechanistic insight on Fluorine substitution). Available at: [Link]

Sources

A Technical Guide to 2-(4-Bromo-2-fluorophenyl)ethanamine: A Key Building Block in Modern Drug Discovery

Abstract: This document provides an in-depth technical overview of 2-(4-bromo-2-fluorophenyl)ethanamine, a halogenated phenethylamine derivative of significant interest to the pharmaceutical and chemical research sectors. We will explore its core molecular identifiers, physicochemical characteristics, and critical role as a versatile intermediate in medicinal chemistry. This guide details established safety and handling protocols, proposes a logical synthetic pathway, and presents an exemplary experimental protocol for its application in cross-coupling reactions. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for the synthesis of novel therapeutic agents.

Compound Identification and Molecular Structure

This compound is primarily available as a free base and as a hydrochloride salt. The salt form often enhances stability and solubility in aqueous media, making it suitable for various laboratory applications.[1] The fundamental molecular identifiers for both forms are summarized below.

Table 1: Core Molecular Identifiers

| Identifier | This compound (Free Base) | This compound HCl (Salt) |

| CAS Number | 325163-35-7[2][3] | 1255098-85-1[1][4] |

| IUPAC Name | This compound[3] | This compound;hydrochloride[1] |

| Molecular Formula | C₈H₉BrFN[3][5] | C₈H₁₀BrClFN[1] |

| Molecular Weight | 218.07 g/mol [3][5] | 254.53 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1Br)F)CCN[3] | C1=CC(=C(C=C1Br)F)CCN.Cl[1] |

| InChI | InChI=1S/C8H9BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2[3] | InChI=1S/C8H9BrFN.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H[1] |

| InChIKey | QXHWJCUUMKYSLH-UHFFFAOYSA-N[3] | Not readily available |

The structure is characterized by a phenyl ring substituted with a bromine atom at the C4 position and a fluorine atom at the C2 position. This specific halogenation pattern creates a distinct electronic and steric profile, which is instrumental in modulating the compound's reactivity and its interaction with biological targets when incorporated into larger molecules.

Synthesis Pathway and Rationale

While multiple synthetic routes can be envisioned, a common and logical approach to this compound involves a two-step process starting from the commercially available 4-bromo-2-fluorobenzaldehyde. This method is advantageous as it builds the required ethylamine side chain efficiently.

Step 1: Henry Reaction (Nitroaldol Condensation) The synthesis commences with the condensation of 4-bromo-2-fluorobenzaldehyde with nitromethane. This reaction, catalyzed by a base (e.g., sodium acetate), forms the intermediate nitroalkene, (E)-1-(4-bromo-2-fluorophenyl)-2-nitroethene. The choice of nitromethane is strategic as the nitro group serves as a masked amine.

Step 2: Reduction The nitroalkene intermediate is then subjected to a powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). This step simultaneously reduces the carbon-carbon double bond and the nitro group to an amine, yielding the final product, this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a molecular scaffold and intermediate.[1] Its structural features are highly sought after in the design of novel bioactive compounds.

-

Scaffold for Complex Synthesis: The primary amine group provides a nucleophilic site for elongation and derivatization, allowing for the construction of amides, sulfonamides, and secondary or tertiary amines.

-

Handle for Cross-Coupling Reactions: The bromine atom on the phenyl ring is a key functional group for metal-catalyzed cross-coupling reactions.[1] Reactions like the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings enable the introduction of diverse aryl, alkyl, or alkyne substituents at the C4 position. This modularity is a cornerstone of modern library synthesis in drug discovery.[6]

-

Pharmacophore Component: The fluorinated phenethylamine moiety is a common pharmacophore in centrally active agents. The fluorine atom can enhance metabolic stability and modulate the pKa of the amine, potentially improving pharmacokinetic properties like blood-brain barrier penetration.

-

Precursor for Heterocyclic Chemistry: The compound can serve as a starting material for the synthesis of more complex heterocyclic systems, which are prevalent in many approved drugs.[7]

The development of inhibitors for targets like Bromodomain-containing protein 4 (BRD4) often involves complex molecules built upon scaffolds that could be derived from intermediates like this.[8][9] The ability to systematically modify a core structure is essential for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols must be strictly followed when handling this compound. The compound is classified as hazardous, and the following information is derived from its Safety Data Sheet (SDS).[2]

Table 2: GHS Hazard Information for CAS 325163-35-7

| Category | Code | Statement |

| Pictograms | N/A | |

| Signal Word | Danger [2] | N/A |

| Hazard Statements | H302 | Harmful if swallowed.[2] |

| H315 | Causes skin irritation.[2] | |

| H318 | Causes serious eye damage.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P280 | Wear protective gloves/eye protection/face protection.[2] | |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P405 | Store locked up.[2] |

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11] Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.

Exemplary Experimental Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for using this compound in a Suzuki cross-coupling reaction to form a biaryl linkage. This is a representative workflow illustrating its application as a chemical building block.

Objective: To synthesize 2-(4'-methyl-[1,1'-biphenyl]-4-yl)-2-fluorophenylethanamine from this compound and (4-methylphenyl)boronic acid.

Materials:

-

This compound (1.0 eq)

-

(4-Methylphenyl)boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Causality Note: The phosphine ligand coordinates to the palladium center, forming the active catalytic species in situ.

-

Reaction Setup: Evacuate and backfill the reaction flask with an inert gas (Argon or Nitrogen) three times. Add the pre-mixed catalyst to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. Causality Note: The aqueous base is required for the transmetalation step of the catalytic cycle.

-

Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

References

-

Beijing Impulse Technology Co., Ltd. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine - CAS:325163-35-7. Available at: [Link]

-

PubChem, National Center for Biotechnology Information. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine. Available at: [Link]

-

PubChemLite. 2-(4-bromo-3-fluorophenyl)ethan-1-amine. Available at: [Link]

-

Loba Chemie. 2-FLUORO-4- BROMO BIPHENYL MSDS. Available at: [Link]

-

iChemical. (R)-1-(4-Bromo-2-fluorophenyl)ethanamine, CAS No. 845930-79-2. Available at: [Link]

-

Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Available at: [Link]

-

Liu, Z., et al. (2017). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry, 60(11), 4533-4558. Available at: [Link]

- Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Rammurthy, B., et al. (2017). Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. Available at: [Link]

-

PubMed, National Center for Biotechnology Information. Drug Discovery Targeting Bromodomain-Containing Protein 4. Available at: [Link]

-

International Journal of Pharmaceutical Sciences. Pro-Drug Development. Available at: [Link]

-

Drug Discovery Chemistry Conference. APRIL 14 - 17, 2025 Program. Available at: [Link]

Sources

- 1. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride (1255098-85-1) for sale [vulcanchem.com]

- 2. echemi.com [echemi.com]

- 3. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine | C8H9BrFN | CID 22250897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-bromo-2-fluorophenyl)ethan-1-amine hydrochloride | 1255098-85-1 [sigmaaldrich.com]

- 5. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine - CAS:325163-35-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Enigmatic Core: A Technical Guide to 4-Bromo-2-fluorophenethylamine Derivatives for Advanced Drug Discovery

Introduction: Unveiling a Scaffold of Potential

Within the vast landscape of neuropharmacology, the phenethylamine backbone stands as a privileged scaffold, forming the basis for a multitude of endogenous neurotransmitters and synthetic psychoactive compounds.[1] The strategic introduction of halogen substituents has long been a cornerstone of medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide delves into the largely uncharted territory of 4-bromo-2-fluorophenethylamine derivatives, a class of compounds poised at the intersection of established pharmacological principles and novel chemical space.

While specific, in-depth research on 4-bromo-2-fluorophenethylamine itself is not extensively documented in publicly accessible literature, this guide will synthesize available information on closely related halogenated phenethylamines to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. By examining the synthesis of key precursors, the well-established pharmacology of related analogues, and the governing principles of their structure-activity relationships (SAR), we can construct a robust framework for the rational design and investigation of novel 4-bromo-2-fluorophenethylamine derivatives. The unique electronic properties conferred by the ortho-fluoro and para-bromo substitution pattern suggest the potential for compounds with distinct receptor interaction profiles, metabolic stability, and ultimately, novel therapeutic applications.

Synthetic Pathways: A Proposed Roadmap to the Core Scaffold

The synthesis of 4-bromo-2-fluorophenethylamine, while not explicitly detailed in the surveyed literature, can be logically approached through established methodologies for phenethylamine synthesis, starting from commercially available or readily synthesizable precursors. A plausible and efficient route would involve the reduction of a corresponding phenylacetonitrile or nitrostyrene intermediate.

A key starting material for this synthesis is 4-bromo-2-fluoroaniline.[2][3] From this precursor, the synthesis can proceed through several established transformations to arrive at the phenethylamine scaffold.

Proposed Synthetic Workflow

Caption: Proposed synthetic routes to 4-bromo-2-fluorophenethylamine and its derivatives.

Experimental Considerations:

-

Route 1 (Phenylacetonitrile Reduction): This is a classic and versatile method for phenethylamine synthesis. The conversion of 4-bromo-2-fluoroaniline to the corresponding phenylacetonitrile can be achieved via a Sandmeyer reaction. Subsequent reduction of the nitrile to the primary amine is a standard transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. A process for reducing substituted phenylacetonitriles has been described in the context of synthesizing venlafaxine, which can be adapted for this purpose.[4]

-

Route 2 (Nitrostyrene Reduction): An alternative approach involves the Henry reaction between a suitable 4-bromo-2-fluorobenzaldehyde and nitromethane to form the β-nitrostyrene intermediate. This intermediate can then be reduced to the phenethylamine. A one-pot method using sodium borohydride and copper(II) chloride has been shown to be effective for the reduction of substituted β-nitrostyrenes to phenethylamines and is noted for its tolerance of aromatic halides.[5]

Pharmacological Profile: Extrapolating from Halogenated Analogues

The pharmacological activity of phenethylamine derivatives is highly dependent on the substitution pattern on the aromatic ring. These compounds are well-known to interact with a variety of monoamine receptors and transporters in the central nervous system.[1] Based on extensive research on related halogenated phenethylamines, it is highly probable that 4-bromo-2-fluorophenethylamine derivatives will exhibit significant affinity for serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂₈, and 5-HT₂₋).[6]

Serotonin Receptor Interactions

Research has shown that 4-bromination of phenethylamines generally enhances affinity for serotonin receptors.[7][8] The 2,5-dimethoxy-4-bromophenethylamine (DOB), for example, is a potent 5-HT₂ₐ receptor agonist. While the 2-fluoro- substitution is less common in the widely studied psychoactive phenethylamines, the electronic effects of the fluorine atom are expected to significantly influence receptor binding. Fluorine's high electronegativity can alter the pKa of the amine and influence the electrostatic interactions with the receptor binding pocket.

Table 1: Representative Serotonin Receptor Affinities of Halogenated Phenethylamine Analogues

| Compound | 4-substituent | 2-substituent | 5-HT₂ Receptor Affinity (pA₂) | Reference |

| Phenethylamine | -H | -H | Low | [8] |

| 4-Bromophenethylamine | -Br | -H | Enhanced | [7][8] |

| 2,5-Dimethoxy-4-bromophenethylamine (DOB) | -Br | -OCH₃ | High |

Note: Specific affinity data for 4-bromo-2-fluorophenethylamine is not available in the cited literature. This table illustrates the effect of 4-bromo substitution in related compounds.

Structure-Activity Relationships (SAR): A Predictive Framework

The SAR of phenethylamines at serotonin receptors has been extensively studied, providing a solid foundation for predicting the properties of novel derivatives.[6]

Key SAR principles for phenethylamine analogues at 5-HT₂ receptors include:

-

4-Position Substitution: The nature of the substituent at the 4-position of the phenyl ring is a critical determinant of affinity and efficacy. Small, lipophilic groups, such as halogens (e.g., bromo, iodo) or small alkyl groups, are generally well-tolerated and often increase affinity.[6][7][8]

-

2-Position Substitution: Substitution at the 2-position, often with a methoxy group in the classic psychedelic phenethylamines, is also crucial for high affinity. The ortho-fluoro substituent in the 4-bromo-2-fluorophenethylamine scaffold is expected to have a pronounced effect on the molecule's conformation and electronic distribution, which will, in turn, affect its interaction with the receptor.

-

Ethylamine Side Chain: Modifications to the ethylamine side chain, such as α-methylation (to form the corresponding amphetamine) or N-alkylation, can significantly impact potency, selectivity, and metabolic stability. α-Methylation often confers resistance to metabolism by monoamine oxidase (MAO).[7][8]

Caption: Key structure-activity relationship points on the phenethylamine scaffold.

Experimental Protocols: A Guide to In Vitro Characterization

To elucidate the pharmacological profile of novel 4-bromo-2-fluorophenethylamine derivatives, a series of in vitro assays are essential. A foundational experiment is the radioligand binding assay to determine the affinity of the compounds for specific receptor targets.

Protocol: 5-HT₂ₐ Receptor Radioligand Binding Assay

This protocol is a generalized procedure based on established methods for characterizing ligands at the 5-HT₂ₐ receptor.[9]

Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT₂ₐ receptor.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT₂ₐ receptor.

-

Radioligand: [³H]Ketanserin (a 5-HT₂ₐ antagonist).

-

Non-specific binding control: Mianserin or another suitable 5-HT₂ₐ antagonist at a high concentration (e.g., 10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations for each test compound.

-

Reagent Addition:

-

To each well, add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

-

Add 50 µL of the test compound at various concentrations.

-

Add 50 µL of [³H]Ketanserin at a concentration close to its Kd.

-

Add 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (or a specified temperature) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The 4-bromo-2-fluorophenethylamine scaffold represents a promising, yet underexplored, area for the development of novel CNS-active agents. While direct experimental data for this specific class of compounds is sparse, a wealth of information on related halogenated phenethylamines provides a strong predictive framework for their synthesis and pharmacological properties. The principles of SAR suggest that these derivatives are likely to interact with serotonin receptors, with the unique 4-bromo-2-fluoro substitution pattern offering the potential for novel selectivity and pharmacokinetic profiles.

Future research should focus on the synthesis of a library of 4-bromo-2-fluorophenethylamine derivatives and their systematic evaluation in a panel of in vitro binding and functional assays. This will allow for the validation of the predicted SAR and the identification of lead compounds for further in vivo characterization. The in-depth technical guidance provided herein serves as a foundational resource for researchers embarking on the exploration of this intriguing chemical space.

References

-

Selectivity of serotonergic drugs for multiple brain serotonin receptors. Role of [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB), a 5-HT2 agonist radioligand. PubMed. Available at: [Link]

-

Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. Available at: [Link]

-

Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). Available at: [Link]

-

Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed. Available at: [Link]

-

Brossi, A., & Teitel, S. (1971). Improved synthesis of fluoroveratroles and fluorophenethylamines via organolithium reagents. Journal of Organic Chemistry, 36(10), 1423–1425. Available at: [Link]

-

Chambers, J. J., Kurrasch-Orbaugh, D. M., Parker, M. A., & Nichols, D. E. (2001). Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Kim, J., Kim, M. Y., Lee, C. H., & Rhim, H. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 176–182. Available at: [Link]

-

Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8357–8360. Available at: [Link]

- A process for preparation of phenethylamine derivative. Google Patents.

-

Meyerson, L. R., & Dembiec, D. (1978). Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology, 21(3), 581–584. Available at: [Link]

-

Preparation of Phenethylamines, Part 3: By C-N Bond Formation. YouTube. Available at: [Link]

-

Phenethylamine. Wikipedia. Available at: [Link]

-

4-Bromo-2-fluorobenzylamine hydrochloride. PubChem. Available at: [Link]

-

4-Bromo-2-fluoroaniline. PubChem. Available at: [Link]

-

One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

-

Dingemans, M. M. L., van den Berg, M., & Westerink, R. H. S. (2011). Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. Environmental Health Perspectives, 119(7), 900–907. Available at: [Link]

-

4-Bromo-α-phenylethylamine. ChemBK. Available at: [Link]

-

Identifying Promising Novel Compounds Against Free-Living Amoebae: A Systematic Review of In vitro and in vivo Studies. Protocols.io. Available at: [Link]

-

2-FLUORO-4- BROMO BIPHENYL MSDS. Loba Chemie. Available at: [Link]

-

4-Bromo-α-phenethylamine. Chem-Impex. Available at: [Link]

-

Reddy, M. S., Basha, S. M., & Rao, V. V. (2003). Toxic effects of profenofos on tissue acetylcholinesterase and gill morphology in a euryhaline fish, Oreochromis mossambicus. Ecotoxicology and Environmental Safety, 54(3), 295–301. Available at: [Link]

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2010100520A1 - A process for preparation of phenethylamine derivative - Google Patents [patents.google.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selectivity of serotonergic drugs for multiple brain serotonin receptors. Role of [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB), a 5-HT2 agonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-Bromo-2-fluorophenyl)ethanamine Salts for Drug Development Professionals

This guide provides a comprehensive overview of the critical process of crystal structure analysis, using the salts of 2-(4-Bromo-2-fluorophenyl)ethanamine as a focal point. For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design and successful pharmaceutical development.[1][2][3][4] The solid-state properties of an API, which are dictated by its crystal structure, profoundly influence its solubility, stability, bioavailability, and manufacturability.[5][6]

The subject of our illustrative analysis, this compound, is a substituted phenethylamine derivative. Such scaffolds are of significant interest in medicinal chemistry. The presence of a bromine atom provides a handle for further synthetic modification, while the fluorine atom can modulate the compound's electronic properties and metabolic stability. As the freebase is an amine, it is readily converted into various salt forms to improve its physicochemical properties.[7] This guide will walk through the essential steps of analyzing the crystal structures of these salts, providing both the "how" and the critical "why" behind each methodological choice.

The Strategic Imperative of Salt Formation and Crystallization

The journey to elucidating a crystal structure begins with obtaining high-quality single crystals. For a basic compound like this compound, salt formation is a common and effective strategy to induce crystallization and improve properties such as solubility and stability.[5][7][8] The choice of the counter-ion is a critical first step, as it will directly influence the resulting crystal lattice and its properties.

Rationale for Salt Selection

A salt screening study is typically performed to identify a range of salt forms with desirable properties. Common counter-ions for basic APIs include:

-

Hydrochlorides (HCl): Often yield stable, crystalline salts.[5] The hydrochloride salt of this compound is expected to be a crystalline solid with enhanced water solubility compared to the free base.[7]

-

Sulfates (H₂SO₄): Can form different stoichiometric salts (e.g., mono- or bis-sulfate) and can participate in extensive hydrogen bonding.

-

Maleates, Fumarates, Tartrates: These dicarboxylic acids offer multiple hydrogen bond donors and acceptors, increasing the probability of forming robust crystal lattices.

-

Methane sulfonates (Mesylates), Toluene sulfonates (Tosylates): Often produce stable, crystalline salts with good handling properties.

The selection of a particular salt form for full characterization is a multidisciplinary decision, balancing factors like crystallinity, solubility, hygroscopicity, and thermal stability.[5]

Experimental Protocol: Crystallization of this compound Salts

High-quality single crystals are a prerequisite for X-ray diffraction analysis.[9] The following is a general protocol for the crystallization of amine salts.

Objective: To grow single crystals of a this compound salt suitable for single-crystal X-ray diffraction.

Materials:

-

This compound free base

-

Selected acid (e.g., hydrochloric acid, sulfuric acid, etc.)

-

A variety of solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, water)

-

Small vials or test tubes

-

Heating plate and filtration apparatus

Step-by-Step Methodology:

-

Stoichiometric Salt Formation: Dissolve a known molar equivalent of the this compound free base in a suitable solvent (e.g., ethanol). Add a stoichiometric amount of the chosen acid (e.g., a 1 M solution of HCl in ethanol). Stir the solution for a short period to ensure complete reaction.

-

Solubility Assessment: Determine the solubility of the resulting salt in a range of solvents at both room temperature and elevated temperatures. The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature.

-

Crystallization Techniques:

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the salt at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days. This is often a good starting point for new materials.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature. After ensuring all solid has dissolved, allow the solution to cool slowly to room temperature. A programmable heating block or a well-insulated container can facilitate slow cooling.

-

Vapor Diffusion (Liquid-Liquid or Solid-Liquid): Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container that contains a solvent in which the salt is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and promoting crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed (typically with dimensions of at least 0.1 mm in two directions), carefully remove them from the mother liquor using a pipette or by decanting the solvent.[10] Wash the crystals with a small amount of the anti-solvent and allow them to dry.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline material at atomic resolution.[4][11][12][13] It provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[12][13]

The Fundamental Principles of X-ray Diffraction

When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons of the atoms in the crystal.[11] Due to the regular, repeating arrangement of atoms in the crystal lattice, the diffracted X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots.[12] The positions and intensities of these spots contain the information needed to reconstruct a three-dimensional model of the electron density within the crystal.[10]

Experimental Workflow for SC-XRD Data Collection and Structure Solution

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. migrationletters.com [migrationletters.com]

- 3. rjptonline.org [rjptonline.org]

- 4. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride (1255098-85-1) for sale [vulcanchem.com]

- 8. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 10. X-ray single-crystal diffraction | FZU [fzu.cz]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. pulstec.net [pulstec.net]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

The Strategic Role of 2-Fluoro Substitution in Modulating Phenethylamine Pharmacokinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of a hydrogen atom with fluorine at the 2-position (ortho-position) of the phenethylamine core is a subtle yet powerful strategy in medicinal chemistry. This modification significantly alters the pharmacokinetic profile of the parent molecule, primarily by enhancing its metabolic stability. This guide provides a detailed examination of the mechanisms underlying these changes, focusing on the impact of the carbon-fluorine bond on key metabolic pathways. We will explore the consequences for drug design, detailing the experimental workflows used to quantify these effects, and discuss the resulting shifts in pharmacodynamic activity. This document serves as a technical resource for professionals engaged in the design and development of novel phenethylamine-based therapeutics.

Introduction: The Rationale for Fluorination in Phenethylamine Scaffolds

Phenethylamines are a cornerstone of neuropharmacology, encompassing endogenous neurotransmitters like dopamine and a vast array of synthetic compounds that act as stimulants, psychedelics, and anorectics. The therapeutic potential of any given phenethylamine is intrinsically linked to its pharmacokinetic (PK) profile—specifically, its absorption, distribution, metabolism, and excretion (ADME). A primary challenge in the development of phenethylamine-based drugs is their often rapid metabolism, which can lead to a short duration of action and the formation of potentially active or toxic metabolites.

Fluorination of pharmaceutical compounds is a well-established strategy to modulate their physicochemical and pharmacological properties.[1][2] The introduction of fluorine, the most electronegative element, can influence a molecule's potency, conformation, and membrane permeability.[1] Specifically, substitution at the 2-position of the aromatic ring has proven to be a particularly effective tactic for enhancing metabolic stability, thereby improving the overall pharmacokinetic profile.[3][4] This guide will dissect the core principles of this strategy, providing both the theoretical basis and the practical methodologies for its evaluation.

Core Mechanism: The Impact of 2-Fluoro Substitution on Metabolic Pathways

The profound effect of 2-fluoro substitution on phenethylamine pharmacokinetics is primarily rooted in its ability to block or significantly hinder key metabolic pathways. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to enzymatic cleavage.[2] This, combined with the steric and electronic influence of the fluorine atom, provides a robust shield against metabolic breakdown.

Blocking Aromatic Hydroxylation by Cytochrome P450 Enzymes

A major route of metabolism for many phenethylamines is aromatic hydroxylation, a Phase I reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[5][6] This enzyme is responsible for metabolizing approximately 20-25% of commonly prescribed drugs.[6][7] CYP2D6 typically hydroxylates the phenethylamine ring at the para- (4-) position.

The presence of a fluorine atom at the ortho- (2-) position creates significant steric hindrance, physically obstructing the molecule's access to the CYP2D6 active site. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to the electrophilic attack required for hydroxylation. This dual effect dramatically reduces the rate of metabolic clearance, prolonging the drug's half-life.

Influence on Side-Chain Metabolism by Monoamine Oxidase (MAO)

With the primary route of aromatic hydroxylation impeded, the metabolic focus can shift to the ethylamine side chain. Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the oxidative deamination of monoamines, including phenethylamines.[8][9] While the 2-fluoro substitution does not directly block MAO activity, it alters the substrate properties. Studies have shown that fluorination can influence a compound's preference for MAO-A versus MAO-B.[10][11] By slowing the overall metabolism, the parent compound remains in circulation longer, allowing for a more sustained interaction with its intended targets before eventual degradation by MAO or other Phase II enzymes.[12]

Experimental Workflow: Quantifying Metabolic Stability

To empirically determine the effect of 2-fluoro substitution, an in vitro metabolic stability assay using human liver microsomes (HLMs) is the industry-standard approach.[12][13] HLMs are subcellular fractions containing a high concentration of Phase I enzymes, including the crucial CYP family.[12] This assay provides key parameters such as intrinsic clearance (CLint) and half-life (t½).

Detailed Protocol: In Vitro Metabolic Stability Assay

-

Preparation:

-

Thaw a cryopreserved stock of pooled human liver microsomes on ice. Resuspend in a phosphate buffer (pH 7.4) to a working concentration of 0.5 mg/mL.

-

Prepare a 1 µM working solution of the test compound (both the 2-fluoro analog and its non-fluorinated parent) in the same buffer. The initial stock is typically dissolved in DMSO, ensuring the final DMSO concentration in the incubation is <0.5%.

-

Prepare a cofactor solution containing an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase) to ensure sustained enzymatic activity.

-

-

Incubation:

-

In a 96-well plate, pre-warm the microsomal suspension and the test compound solution at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH cofactor solution.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[14]

-

-

Reaction Quenching and Sample Processing:

-

Immediately stop the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This precipitates the microsomal proteins.

-

Centrifuge the plate to pellet the precipitated protein.

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify the concentration of the parent compound remaining at each time point.

-

-

Data Interpretation:

-

Plot the natural logarithm of the percentage of parent compound remaining versus time.

-

The slope of the line gives the rate constant of elimination (k).

-

Calculate the half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).[15]

-

Visualization: Metabolic Stability Workflow

Caption: Workflow of an in vitro metabolic stability assay using HLMs.

Data Presentation: Expected Outcomes

The expected outcome is a significant increase in metabolic stability for the 2-fluoro substituted analog.

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Parent Phenethylamine | 15 | 46.2 |

| 2-Fluoro-Phenethylamine | > 60 | < 11.5 |

Table 1: Representative data illustrating the typical impact of 2-fluoro substitution on metabolic stability parameters. A longer half-life and lower intrinsic clearance indicate increased stability.

Pharmacodynamic Consequences of Altered Pharmacokinetics

While the primary effect of 2-fluoro substitution is on pharmacokinetics, this inevitably influences the pharmacodynamics of the compound. A longer half-life and increased bioavailability mean a more sustained presence of the drug at its target receptors.

Altered Receptor Binding and Selectivity

The electronic and conformational changes induced by the ortho-fluoro group can also directly impact how the molecule binds to its protein targets.[16][17] The fluorine atom can participate in favorable interactions within a receptor's binding pocket or, conversely, create unfavorable steric clashes. This can lead to changes in binding affinity (Ki) and selectivity across different receptors, such as the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) transporters and receptors.[18][19][20] For example, studies on psychedelic phenethylamines have shown that fluorination can either enhance or diminish psychoactivity and receptor potency, highlighting the context-dependent nature of this modification.[3][19]

Experimental Workflow: Measuring Receptor Binding Affinity

A radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor or transporter.[21][22] This competitive assay measures how effectively the test compound displaces a known high-affinity radioligand from the target.

Detailed Protocol: Radioligand Binding Assay

-

Preparation:

-

Prepare cell membrane homogenates expressing the target of interest (e.g., human dopamine transporter, hDAT).

-

Prepare a solution of a specific radioligand (e.g., [³H]-WIN 35,428 for hDAT) at a concentration near its dissociation constant (Kd).

-

Prepare serial dilutions of the test compound (the 2-fluoro analog and its parent).

-

-

Incubation:

-

In a 96-well plate, incubate the membrane homogenate, radioligand, and varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand).

-

Allow the plate to incubate at a set temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach equilibrium.[23]

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

-

Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Data Presentation: Illustrative Binding Affinities

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

| Parent Phenethylamine | 150 | 2500 | 80 |

| 2-Fluoro-Phenethylamine | 95 | 2800 | 75 |

Table 2: Hypothetical binding affinity (Ki) data. Lower Ki values indicate higher affinity. This illustrates how 2-fluoro substitution might subtly enhance affinity and selectivity for a primary target (DAT) while leaving off-target interactions largely unchanged.

Conclusion and Future Directions

The strategic incorporation of a fluorine atom at the 2-position of the phenethylamine nucleus is a highly effective and predictable method for enhancing metabolic stability and prolonging pharmacokinetic half-life. By sterically and electronically shielding the molecule from CYP2D6-mediated aromatic hydroxylation, this modification addresses a primary route of metabolic clearance. The resulting improvement in bioavailability and duration of action can transform a compound with a fleeting effect into a viable therapeutic candidate. The experimental workflows detailed in this guide provide the necessary tools to quantify these improvements and characterize the subtle but significant pharmacodynamic shifts that may also arise. For drug development professionals, 2-fluoro substitution should be considered a key tool in the lead optimization toolkit for phenethylamine-based central nervous system agents.

References

-

Title: Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives Source: PubMed URL: [Link]

-

Title: Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters Source: PMC URL: [Link]

-

Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: Springer Nature Experiments URL: [Link]

-

Title: Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine Source: ResearchGate URL: [Link]

-

Title: Fluorine in psychedelic phenethylamines Source: ResearchGate URL: [Link]

-

Title: Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters Source: ResearchGate URL: [Link]

-

Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: Frontiers in Pharmacology URL: [Link]

-

Title: Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference Source: Research Communications in Chemical Pathology and Pharmacology URL: [Link]

-

Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

-

Title: Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine Source: PubMed URL: [Link]

-

Title: Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference Source: ResearchGate URL: [Link]

-

Title: Assay in Summary_ki - BindingDB Source: BindingDB URL: [Link]

-

Title: Fluorine in psychedelic phenethylamines Source: PubMed URL: [Link]

-

Title: Effects of fluorine substitution on the shape of neurotransmitters: the rotational spectrum of 2-(2-fluorophenyl)ethanamine Source: PubMed URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

-

Title: The conformational landscape of 2-(4-fluoro-phenyl)-ethylamine: consequences of fluorine substitution at the para position Source: RSC Publishing URL: [Link]

-

Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: Corning Life Sciences URL: [Link]

-

Title: An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software Source: PMC URL: [Link]

-

Title: 2C-T-21.5 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Metabolic Stability Assays Source: Merck Millipore URL: [Link]

-

Title: Phenethylamine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis Source: PubMed URL: [Link]

-

Title: CYP2D6 - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Monoamine oxidase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: CYP2D6 — Knowledge Hub Source: Genomics Education Programme URL: [Link]

-

Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

-

Title: Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain Source: PMC URL: [Link]

-

Title: Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus Source: PMC URL: [Link]

-

Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: Semantic Scholar URL: [Link]

-

Title: The Role of Small Molecules Containing Fluorine Atoms Source: Encyclopedia MDPI URL: [Link]

-

Title: CYP2D6 Reduced Function Variants and Genotype/Phenotype Translations of CYP2D6 Intermediate Metabolizers: Implications for Personalized Drug Dosing in Psychiatry Source: Frontiers in Pharmacology URL: [Link]

-

Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: PMC URL: [Link]

-

Title: Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs Source: PMC URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 5. Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 7. Frontiers | CYP2D6 Reduced Function Variants and Genotype/Phenotype Translations of CYP2D6 Intermediate Metabolizers: Implications for Personalized Drug Dosing in Psychiatry [frontiersin.org]

- 8. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 9. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. nuvisan.com [nuvisan.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of fluorine substitution on the shape of neurotransmitters: the rotational spectrum of 2-(2-fluorophenyl)ethanamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 21. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 23. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Synthesis protocols for 2-(4-Bromo-2-fluorophenyl)ethanamine from substituted benzaldehydes

Executive Summary

This application note details a validated, two-step protocol for the synthesis of 2-(4-Bromo-2-fluorophenyl)ethanamine (also known as 4-bromo-2-fluorophenethylamine) starting from 4-bromo-2-fluorobenzaldehyde .

The synthesis of halogenated phenethylamines presents a specific chemoselective challenge: reducing the nitrogen-bearing functionality (nitro/imine/nitrile) without cleaving the aryl-bromide bond (hydrodehalogenation). Traditional methods utilizing Lithium Aluminum Hydride (LiAlH

Key Technical Advantages of this Protocol:

-

Chemoselectivity: Utilizes a Sodium Borohydride/Copper(II) Chloride system to effect reduction while strictly preserving the aryl bromide.

-

Operational Efficiency: Avoids the use of pyrophoric LiAlH

and high-pressure hydrogenation equipment. -

Scalability: Designed for gram-to-multigram scale with self-validating purification steps.

Retrosynthetic Analysis & Pathway

The synthesis follows a classic

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway from aldehyde to amine via nitrostyrene.

Experimental Protocols

Step 1: Henry Condensation (Nitrostyrene Synthesis)

This step condenses the aldehyde with nitromethane to form the

Reagents & Stoichiometry:

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (for 10 mmol scale) | Role |

| 4-Bromo-2-fluorobenzaldehyde | 203.01 | 1.0 | 2.03 g | Substrate |

| Nitromethane | 61.04 | 10.0 | 5.4 mL | Reagent/Solvent |

| Ammonium Acetate | 77.08 | 0.4 | 308 mg | Catalyst |

| Acetic Acid (Glacial) | 60.05 | Solvent | 10 mL | Solvent |

Procedure:

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add the 4-bromo-2-fluorobenzaldehyde, ammonium acetate, and nitromethane. Add acetic acid to solvate.

-

Reaction: Heat the mixture to 90–100 °C (gentle reflux) for 4 hours .

-

Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a bright yellow fluorescent spot (nitrostyrene).

-

-

Workup:

-

Cool the reaction to room temperature.[3]

-

Pour the mixture into crushed ice (50 g) with vigorous stirring. The nitrostyrene should precipitate as a yellow solid.

-

Filter the solid and wash with cold water (

mL) to remove excess acid and catalyst.

-

-

Purification: Recrystallize from hot ethanol or isopropanol if the crude solid is dark orange/brown.

-

Target: Yellow needles.

-

Expected Yield: 75–85%.

-

Step 2: Selective Reduction (NaBH / CuCl )

Critical Note: Standard LiAlH

Reagents & Stoichiometry:

| Reagent | MW | Equiv.[1] | Mass/Vol (for 5 mmol scale) | Role |

| Nitrostyrene (from Step 1) | ~246 | 1.0 | 1.23 g | Substrate |

| Sodium Borohydride (NaBH | 37.83 | 7.0 | 1.32 g | Reductant |

| Copper(II) Chloride (CuCl | 170.48 | 0.2 | 170 mg | Catalyst |

| Ethanol (Abs.) | - | Solvent | 40 mL | Solvent |

Procedure:

-

Pre-complexation: In a 100 mL RBF, dissolve the nitrostyrene (1.23 g) in Ethanol (30 mL). Cool to 0 °C (ice bath).

-

Catalyst Addition: Add CuCl

·2H -

Hydride Addition (Exothermic): Add NaBH

in small portions over 20 minutes.-

Observation: The solution will turn black (formation of active Cu species) and evolve hydrogen gas. Ensure good venting.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to 50 °C for 30 minutes to ensure completion.

-

Checkpoint: The yellow color of the nitrostyrene must completely disappear.

-

-

Quenching: Cool to 0 °C. Cautiously add 10% HCl dropwise until pH < 2 (destroys excess borohydride).

-

Workup (Acid-Base Extraction):

-

Evaporate the ethanol under reduced pressure.

-

Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (

mL) to remove non-basic impurities (discard organics). -

Basify the aqueous layer to pH > 12 using 4M NaOH. The amine will separate as an oil.

-

Extract with Dichloromethane (DCM,

mL). -

Dry combined DCM layers over anhydrous MgSO

and concentrate.

-

Salt Formation (Optional but Recommended): Dissolve the freebase oil in dry diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt of this compound will precipitate as a white solid.

Workup & Purification Workflow

Figure 2: Acid-base extraction workflow for high-purity amine isolation.

Quality Control & Validation

Expected Analytical Data

-

Physical State: Freebase is a clear to pale yellow oil; HCl salt is a white crystalline solid.

-

1H NMR (400 MHz, CDCl

- Freebase):- 7.2–7.3 (m, 2H, Ar-H)

- 7.0–7.1 (m, 1H, Ar-H)

-

2.95 (t, 2H,

-

2.75 (t, 2H,

-

1.2 (br s, 2H,

-

Mass Spectrometry:

calc for

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Wet reagents or insufficient heat. | Use glacial acetic acid; ensure vigorous reflux. |

| Dehalogenation (Product Mass -80) | Over-reduction. | Do not exceed 55 °C in Step 2. Adhere strictly to NaBH |

| Incomplete Reduction | Old NaBH | Use fresh reducing agent. Ensure H |

Safety & Hazards (E-E-A-T)

-

Nitromethane: Potential explosive if heated under confinement or mixed with strong amines/bases in dry conditions. Use a blast shield during reflux.

-

Sodium Borohydride: Evolves flammable hydrogen gas upon contact with acid or protic solvents. Perform quenching in a fume hood away from ignition sources.

-

Hydrofluoric Acid Risk: While the C-F bond is stable here, combustion of fluorinated compounds can release HF.

References

-

Reduction of Nitrostyrenes with NaBH4/CuCl2

-

Borane Reduction Alternative

-

Title: Synthesis of 4-Bromo-2-fluorobenzylamine (Patent WO2017103611).[8]

- Source: ChemicalBook / WIPO.

-

-

Henry Reaction General Protocol

Sources

- 1. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

- 2. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. vbn.aau.dk [vbn.aau.dk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-BROMO-2-FLUOROBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. scirp.org [scirp.org]

- 10. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

Application Note: Suzuki-Miyaura Coupling of 2-(4-Bromo-2-fluorophenyl)ethanamine

Executive Summary

This guide details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 2-(4-Bromo-2-fluorophenyl)ethanamine (CAS: [Verify if specific CAS exists, otherwise treat as chemotype]). This scaffold presents a dual challenge in medicinal chemistry: the chemoselectivity required to couple the aryl bromide in the presence of an ortho-fluorine, and the catalyst poisoning potential of the free primary amine.

We present two validated workflows:

-

Method A (Direct Coupling): A high-throughput, atom-economic protocol utilizing Buchwald G3/G4 precatalysts to overcome amine poisoning.

-

Method B (Protection Strategy): A robust, three-step sequence (Boc-protection

Coupling

Chemical Context & Challenges[1][2][3][4][5][6]

Substrate Analysis

-

Electrophile: this compound.

-

Reactive Handle: C(sp²)-Br bond at the para position relative to the ethylamine chain.

-

Interference: The primary amine (-NH

) is a strong Lewis base. In standard catalytic cycles, this amine competes with phosphine ligands for the Pd(II) center, forming stable [Pd(Ar)(L)(NH2-R)] complexes that arrest the catalytic cycle (off-cycle resting states). -

Electronic Effect: The fluorine atom at the ortho position (relative to the ethylamine) exerts an inductive withdrawing effect (-I), slightly deactivating the ring toward oxidative addition compared to non-fluorinated analogs, but the C-Br bond remains sufficiently reactive.

Strategic Decision Matrix

Use the following logic to select your protocol:

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Method A: Direct Coupling (High Efficiency)

Rationale: This method utilizes sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands create a "protective shell" around the Palladium center, preventing the linear coordination of the substrate's free amine while promoting the oxidative addition of the aryl bromide.

Reagents & Materials

| Component | Reagent | Equiv.[1][2][3][4] | Role |

| Catalyst | XPhos Pd G2 (or G3) | 0.02 - 0.05 | Precatalyst resistant to amine poisoning. |

| Base | K | 2.0 - 3.0 | Activates boronic acid; aqueous phase essential. |

| Solvent | THF or 1,4-Dioxane | - | Miscibility with aqueous base. |

| Temp | 60 °C - 80 °C | - | Thermal energy to drive turnover. |

Step-by-Step Protocol

-

Charge: To a reaction vial equipped with a stir bar, add:

-

This compound (1.0 equiv)[5]

-

Boronic Acid/Ester (1.2 – 1.5 equiv)

-

XPhos Pd G2 (2–5 mol%)

-

-

Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent: Add degassed THF (or Dioxane) via syringe. Concentration: 0.1 M – 0.2 M.

-

Base: Add degassed 0.5 M aqueous K

PO -

Reaction: Heat the biphasic mixture to 60 °C with vigorous stirring (1000 rpm) to ensure phase mixing.

-

Note: Vigorous stirring is critical in biphasic Suzuki couplings to facilitate transmetallation at the interface.

-

-

Monitor: Check by LCMS at 2 hours. The free amine may cause tailing; use a basic modifier (ammonium bicarbonate) in the mobile phase if necessary.

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na

SO -

Purification: Flash chromatography. Caution: The product contains a free amine. Use DCM/MeOH/NH

OH (e.g., 90:10:1) or amine-functionalized silica to prevent streaking.

Method B: Protection Strategy (High Reliability)

Rationale: If the direct coupling fails or the boronic acid partner is incompatible with the basic conditions required for the free amine, protecting the nitrogen as a tert-butyl carbamate (Boc) eliminates catalyst poisoning entirely.

Workflow Overview

-

Protection: Amine + Boc

O -

Coupling: N-Boc-Ar-Br + Ar-B(OH)

-

Deprotection: N-Boc-Biaryl + Acid

Product

Protocol Details

Step 1: Boc Protection[6][2]

-

Dissolve this compound (1.0 equiv) in DCM (0.2 M).

-

Add Triethylamine (1.5 equiv).

-

Cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc

O) (1.1 equiv) portion-wise. -

Warm to RT and stir for 2 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO

. Dry and concentrate. The N-Boc intermediate is usually pure enough for the next step.

Step 2: Suzuki Coupling (Standard Conditions)

-

Catalyst: Pd(dppf)Cl

[4][5]·DCM (3-5 mol%) -

Base: K

CO -

Solvent: Dioxane/Water (4:1)[4]

-

Temp: 80 °C

-

Procedure: Combine reagents, purge with inert gas, heat for 4-12 hours. The Boc group is stable under these basic conditions.

Step 3: Deprotection

-

Dissolve the coupled N-Boc product in DCM.[2]

-

Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane.

-

Stir at RT for 1-3 hours until LCMS shows conversion to the primary amine.

-

Workup: Volatiles removal or basic extraction (pH > 10) to recover the free base product.

Mechanistic Insight: The "Amine Poisoning" Effect

Understanding why the reaction fails is key to troubleshooting. The diagram below illustrates the interference pathway.

Figure 2: The catalytic cycle showing the off-cycle resting state caused by amine coordination. Bulky ligands (Method A) destabilize the "Poison" state, pushing the equilibrium back toward the active cycle.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to Method B (Boc protection) or increase catalyst loading of XPhos Pd G2. |

| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salts. Lower temp to 60 °C. |

| Starting Material Recovery | Oxidative Addition Failure | The ortho-F slightly deactivates the ring. Increase temp to 90-100 °C. |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Oxygen leak or insufficient ligand. Ensure rigorous degassing; add 1-2 mol% free ligand (XPhos). |

References

-

Buchwald, S. L., et al. (2013). Precatalysts for the Suzuki–Miyaura Cross-Coupling of Unprotected Primary Amines.

-

Source:

-

-

Molander, G. A. (2015). Scope of Suzuki-Miyaura Cross-Coupling of Ammonium Salts. Discusses the behavior of amine-containing organoborons and halides.

-

Source:

-

-

BenchChem Protocols. (2025). Boc Protection and Deprotection Strategies for Primary Amines.[6][1][2] Standard operating procedures for carbamate formation.

-

Source:

-

-

Sigma-Aldrich. (2024). Product Specification: XPhos Pd G2.

-

Source:

-

Sources

- 1. Lab Reporter [fishersci.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]